

2-Chloro-6-(trifluoromethyl)nicotinic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)nicotinic acid
Cat. No.:	B1586468

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)nicotinic Acid**

Abstract

2-Chloro-6-(trifluoromethyl)nicotinic acid is a pivotal fluorinated heterocyclic compound, serving as a high-value intermediate in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a pyridine core, a reactive chloro group, a stabilizing trifluoromethyl group, and a versatile carboxylic acid handle—makes it an indispensable building block in modern medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, key reactions, and significant applications, with a focus on its role in the development of novel pharmaceuticals and crop protection agents.

Core Chemical Identity and Nomenclature

Precise identification is critical for regulatory compliance, patent filing, and scientific communication. The subject compound is unambiguously defined by several key identifiers.

The formal IUPAC name for this molecule is 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid^{[1][2][3][4][5]}. It is most commonly registered under the CAS Number 280566-45-2^{[1][2][3][4][6][7]}.

Identifier	Value
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number	280566-45-2[1][2][3][6]
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂ [1][2][3][6][7]
Molecular Weight	225.55 g/mol [1][2][3][7]
InChI	InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10,11)/h1-2H,(H,13,14)[1][3]
InChIKey	DXRBTBMFFGEVCX-UHFFFAOYSA-N[1][3]
Canonical SMILES	C1=CC(=C(N=C1Cl)C(=O)O)C(F)(F)F[1][3]
Synonyms	2-Chloro-6-(trifluoromethyl)nicotinic acid, 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1][2][3][5]

Physicochemical Properties and Safety Profile

Understanding the physical properties and hazard profile of **2-chloro-6-(trifluoromethyl)nicotinic acid** is essential for its safe handling, storage, and application in experimental design.

Physicochemical Data

The compound typically presents as a white to light yellow crystalline powder[2][3][6]. Its key physical properties are summarized below.

Property	Value	Source
Physical Form	Fine white crystals / powder	[2] [3] [6]
Melting Point	113-120 °C	[3] [4] [8]
Boiling Point	271.3±40.0 °C (Predicted)	[3]
Density	1.603±0.06 g/cm³ (Predicted)	[3]
pKa	1.42±0.28 (Predicted)	[3]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dry, sealed container.	[3] [6]

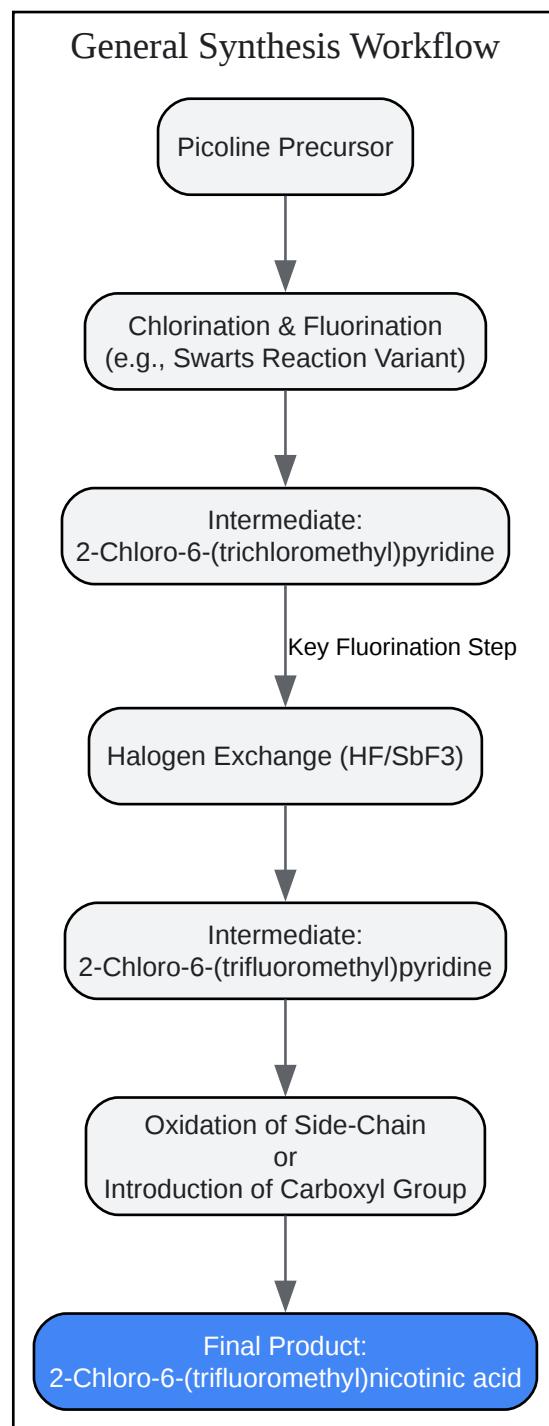
GHS Hazard and Safety Information

According to the Globally Harmonized System (GHS), this chemical is classified with significant hazards that demand stringent safety protocols.

GHS Classification	Hazard Statement	Precautionary Codes
Acute Toxicity, Oral	H301: Toxic if swallowed	P264, P270, P301+P310, P321, P330, P405, P501
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Source: PubChem[\[1\]](#)

Due to its toxic and irritant nature, handling requires appropriate personal protective equipment (PPE), including gloves, goggles, and face protection, in a well-ventilated area[\[6\]](#).


Synthesis Strategies: A Mechanistic Overview

The synthesis of **2-chloro-6-(trifluoromethyl)nicotinic acid** is a multi-step process typically involving the construction of the substituted pyridine ring. While detailed proprietary industrial methods vary, published literature points towards several viable synthetic paradigms. One common strategy involves the cyclocondensation of a trifluoromethyl-containing building block[9].

Another approach involves modification of a pre-formed pyridine ring. Two potential methods include:

- Reaction of 2-chloro-6-aminonicotinic acid with trifluoroacetic anhydride[6].
- Hydrolysis of 2-chloro-6-trifluoromethylnicotinyl fluoride with a base like sodium hydroxide[6].

The diagram below illustrates a generalized conceptual workflow for its synthesis, starting from a simpler pyridine precursor.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Downstream Synthesis

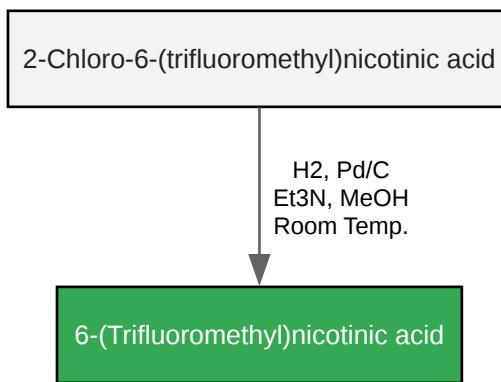
The utility of **2-chloro-6-(trifluoromethyl)nicotinic acid** as an intermediate stems from the distinct reactivity of its functional groups. The chlorine atom at the 2-position can be displaced via nucleophilic substitution or removed via reductive dehalogenation. The carboxylic acid at the 3-position can undergo esterification, amidation, or reduction.

A prime example of its application is in the synthesis of 6-(Trifluoromethyl)nicotinic acid, a key intermediate for many fluorine-containing drugs[10]. This transformation is achieved through selective catalytic hydrogenation to remove the chloro group.

Protocol: Catalytic Dechlorination to Synthesize 6-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from a published synthetic method[10].

Objective: To selectively remove the 2-chloro substituent via catalytic hydrogenation.


Materials:

- **2-Chloro-6-(trifluoromethyl)nicotinic acid** (1 equivalent)
- Methanol (solvent)
- Triethylamine (2 equivalents)
- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Concentrated Hydrochloric Acid (HCl)
- Water

Procedure:

- Vessel Preparation: Charge a four-necked flask equipped with a stirrer and thermometer with **2-chloro-6-(trifluoromethyl)nicotinic acid** (0.044 mol) and methanol (50 ml).

- **Base Addition:** Cool the mixture in an ice-water bath and add triethylamine (0.088 mol) dropwise while stirring.
- **Catalyst Introduction:** Purge the system with nitrogen, then introduce the 5% Pd/C catalyst (1.0 g).
- **Hydrogenation:** Replace the nitrogen atmosphere with hydrogen gas (using a balloon).
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material using liquid chromatography (LC).
- **Work-up:** Once the reaction is complete, evaporate the methanol solvent.
- **Precipitation:** Dissolve the residue in water (100 ml) and cool to approximately 15°C. Add concentrated HCl (0.089 mol) dropwise to precipitate the product.
- **Isolation:** Age the slurry for one hour at the same temperature, then filter the solid product.
- **Purification & Drying:** Wash the filter cake with cold water and dry in an oven at 50°C to yield the final product, 6-(trifluoromethyl)nicotinic acid[10].

[Click to download full resolution via product page](#)

Caption: Reductive dechlorination of the title compound.

Applications in Research and Development

The trifluoromethyl group is a highly valued substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule[11][12]. This makes **2-chloro-**

6-(trifluoromethyl)nicotinic acid a strategic precursor in both pharmaceutical and agrochemical R&D.

Agrochemicals

This compound is a crucial building block for modern agrochemicals, particularly insecticides and herbicides[6][8][11].

- Insecticides: It is used in the development of nicotinic acetylcholine receptor (nAChR) agonists, a class of potent insecticides for crop protection[8].
- Herbicides: The trifluoromethylpyridine motif is found in several commercial herbicides. For example, Flupyriflufen-methyl is an ALS-inhibiting herbicide derived from a related trifluoromethylnicotinic acid structure[9].

Pharmaceuticals

The pyridine ring is a common scaffold in medicinal chemistry, and fluorinated derivatives are of particular interest.

- Drug Intermediates: It serves as a key intermediate for a wide array of fluorine-containing drugs[10]. The presence of the CF_3 group often leads to enhanced biological activity[11].
- Research Applications: Derivatives have shown potential in the research of anti-inflammatory and neuroactive agents[8]. For instance, derivatives of 2-(trifluoromethyl)nicotinic acid have been developed as COMT inhibitors for potential therapeutic use[13].

Standard Analytical Characterization

To confirm the identity, purity, and structure of **2-chloro-6-(trifluoromethyl)nicotinic acid**, a suite of standard analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically showing $\geq 95\text{-}97\%$ for commercial grades[2][3].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would show two distinct signals in the aromatic region for the two protons on the pyridine ring.
- ^{19}F NMR: Would show a singlet corresponding to the three equivalent fluorine atoms of the CF_3 group.
- ^{13}C NMR: Would provide signals for each of the seven unique carbon atoms in the molecule.
- Mass Spectrometry (MS): Used to confirm the molecular weight (225.55 g/mol) and isotopic pattern characteristic of a monochlorinated compound[1].
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as vibrations associated with the C-Cl, C-F, and aromatic ring bonds.

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinic acid is a cornerstone intermediate whose strategic importance is continually growing. Its well-defined reactivity and the advantageous properties imparted by the trifluoromethyl group make it a highly sought-after component for innovation in life sciences. From enhancing the efficacy of next-generation pesticides to forming the backbone of novel therapeutic agents, its versatility ensures its continued relevance in both academic and industrial research. A thorough understanding of its synthesis, properties, and handling is paramount for any researcher or development professional working in the fields of organic synthesis, medicinal chemistry, and agrochemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-(trifluoromethyl)nicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-氯-6-(三氟甲基)吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-chloro-6-trifluoromethyl nicotinic acid [chembk.com]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-6-(trifluoromethyl)nicotinic Acid [myskinrecipes.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 11. innospk.com [innospk.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-6-(trifluoromethyl)nicotinic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586468#2-chloro-6-trifluoromethyl-nicotinic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com